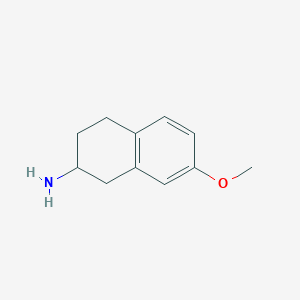

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B053491

Key on ui cas rn:

118298-16-1

M. Wt: 177.24 g/mol

InChI Key: ZNWNWWLWFCCREO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08168412B2

Procedure details

Into a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 3 ml of 1 M phosphate buffer solution (with a pH of 7), 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, 6 ml of the bacterial suspension were poured, and then deionized water was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. After the reaction, 7-methoxy-2-aminotetraline produced in the reaction liquid was analyzed under the following HPLC conditions, whereby the rate of conversion and optical purity were measured. In the result, it was found that 7-methoxy-2-aminotetraline was produced, but in such a small amount that the rate of conversion into 7-methoxy-2-aminotetraline was 1.5%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 74.1% e.e.

[Compound]

Name

( S )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

bacterial suspension

Quantity

6 mL

Type

reactant

Reaction Step Eight

[Compound]

Name

resultant product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=O)[CH2:10]2)=[CH:5][CH:4]=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+:30]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.P([O-])([O-])([O-])=O.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+].COC1C=C2C(CCC(N)C2)=CC=1>O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C@H:9]([NH2:30])[CH2:10]2)=[CH:5][CH:4]=1 |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)N

|

Step Six

[Compound]

|

Name

|

( S )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

300 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)=O

|

|

Name

|

|

|

Quantity

|

460 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

3 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

|

Name

|

|

|

Quantity

|

910 mg

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](C)C(=O)O

|

|

Name

|

|

|

Quantity

|

4 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O

|

[Compound]

|

Name

|

bacterial suspension

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

resultant product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were poured

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added so that total volume was 30 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced in the reaction liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was produced

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC=C2CC[C@@H](CC2=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08168412B2

Procedure details

Into a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 3 ml of 1 M phosphate buffer solution (with a pH of 7), 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, 6 ml of the bacterial suspension were poured, and then deionized water was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. After the reaction, 7-methoxy-2-aminotetraline produced in the reaction liquid was analyzed under the following HPLC conditions, whereby the rate of conversion and optical purity were measured. In the result, it was found that 7-methoxy-2-aminotetraline was produced, but in such a small amount that the rate of conversion into 7-methoxy-2-aminotetraline was 1.5%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 74.1% e.e.

[Compound]

Name

( S )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

bacterial suspension

Quantity

6 mL

Type

reactant

Reaction Step Eight

[Compound]

Name

resultant product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=O)[CH2:10]2)=[CH:5][CH:4]=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+:30]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.P([O-])([O-])([O-])=O.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+].COC1C=C2C(CCC(N)C2)=CC=1>O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C@H:9]([NH2:30])[CH2:10]2)=[CH:5][CH:4]=1 |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)N

|

Step Six

[Compound]

|

Name

|

( S )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

300 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2CCC(CC2=C1)=O

|

|

Name

|

|

|

Quantity

|

460 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

3 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

|

Name

|

|

|

Quantity

|

910 mg

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](C)C(=O)O

|

|

Name

|

|

|

Quantity

|

4 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O

|

[Compound]

|

Name

|

bacterial suspension

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

resultant product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were poured

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added so that total volume was 30 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced in the reaction liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was produced

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC=C2CC[C@@H](CC2=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |